6-Fluoroquinoline-2,3-dicarboxylic acid
Description
Contextualization within the Quinolone and Fluoroquinolone Structural Classes
Quinolones are a class of synthetic heterocyclic compounds built upon a fundamental bicyclic structure of a quinolin-4(1H)-one nucleus. orientjchem.org The class first gained prominence with the discovery of nalidixic acid, a first-generation antibiotic primarily used for urinary tract infections. wikipedia.org The evolution of this class led to the development of fluoroquinolones, a major advancement in antibacterial therapy. wikipedia.org
Fluoroquinolones are distinguished by the presence of a fluorine atom, most critically at the C-6 position of the quinoline (B57606) ring system. wikipedia.orgmdpi.com This substitution dramatically enhances the compound's antibacterial potency and broadens its spectrum of activity. mdpi.com 6-Fluoroquinoline-2,3-dicarboxylic acid, by virtue of its 6-fluoro substituent, is structurally classified as a fluoroquinolone. It serves as a key scaffold, representing a foundational structure from which more complex derivatives can be built.
Unique Structural Features: Significance of the 6-Fluoro and 2,3-Dicarboxylic Acid Moieties
The chemical properties and potential applications of this compound are intrinsically linked to its key functional groups.
The 6-Fluoro Group: The fluorine atom at the C-6 position is a defining feature of the fluoroquinolone class. mdpi.com It is widely recognized that this substituent significantly increases the molecule's activity against bacterial enzymes, particularly DNA gyrase and topoisomerase IV. wikipedia.org This enhancement is a primary reason for the superior antibacterial efficacy of fluoroquinolones compared to their non-fluorinated predecessors. mdpi.com
The 2,3-Dicarboxylic Acid Groups: While many clinically significant quinolones feature a carboxylic acid at the C-3 position, which is essential for binding to the bacterial DNA gyrase enzyme, the presence of a second carboxylic acid group at the C-2 position is a distinguishing feature of this particular molecule. mdpi.comnih.gov This dicarboxylic acid arrangement offers several points of interest for chemical research:
Multiple Reaction Sites: The two carboxylic acid groups provide versatile handles for synthetic modification. They can be converted into a wide range of derivatives, such as esters, amides, or hydrazides, allowing for the creation of libraries of new compounds with potentially diverse biological activities. nih.gov
Chelation and Crystal Engineering: Dicarboxylic acids are effective ligands for coordinating with metal ions. This property allows for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. Furthermore, the ability to form robust hydrogen-bonding networks is of high interest in crystal engineering, where researchers combine active pharmaceutical ingredients with coformers like dicarboxylic acids to create new molecular salts with improved physicochemical properties, such as solubility. nih.gov
Historical and Current Research Trajectories for Quinolone Carboxylic Acids
Research into quinolone carboxylic acids began with a focus on their antibacterial properties, starting with the synthesis of nalidixic acid in the 1960s. orientjchem.org The subsequent introduction of the 6-fluoro group launched the era of fluoroquinolones, with intensive research dedicated to modifying the core structure to enhance potency and overcome emerging bacterial resistance. orientjchem.org
In recent decades, the research trajectory has significantly broadened. While the development of new anti-infective agents remains a priority, the quinolone scaffold is now recognized as a "privileged structure" in medicinal chemistry, showing potential in other therapeutic areas. nih.gov Current research explores quinolone derivatives for- a range of applications, including:
Anticancer Agents: Many quinolone derivatives have been found to inhibit topoisomerases in cancer cells, leading to investigations of their potential as antineoplastic drugs. nih.gov
Antiviral and Anti-inflammatory Activity: Studies have also uncovered potential antiviral and anti-inflammatory properties in certain quinolone-related compounds. mdpi.com
A key strategy in modern quinolone research involves the chemical modification of the carboxylic acid group(s) to create hybrid molecules or novel derivatives with enhanced or entirely new pharmacological profiles. nih.gov
Academic Research Scope and Objectives Pertaining to this compound
Given its unique structural features, academic research involving this compound is primarily focused on its use as a specialized chemical intermediate or building block. The principal objectives of such research include:
Synthesis of Novel Derivatives: The primary goal is to utilize the dual carboxylic acid functionalities to synthesize new series of quinolone derivatives. By reacting these groups, scientists can attach various other chemical moieties to the scaffold, aiming to discover compounds with improved biological activity or novel mechanisms of action. Research has shown that even minor modifications to the quinolone core can lead to significant changes in potency and spectrum of activity. orientjchem.org
Development of Advanced Materials: The dicarboxylic acid structure makes the molecule a candidate for applications in materials science. Researchers may explore its use as an organic linker to construct highly ordered crystalline materials like metal-organic frameworks (COFs). Such materials have potential applications in catalysis, gas storage, and separation technologies. nih.gov
Probing Structure-Activity Relationships: By systematically modifying the dicarboxylic acid groups and evaluating the resulting compounds, researchers can gain a deeper understanding of the structure-activity relationships (SAR) of the quinolone scaffold. This knowledge is crucial for the rational design of future therapeutic agents. For instance, studies on related quinoline carboxylic acids have aimed to develop inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase, which is a target in autoimmune diseases and cancer.
In essence, while this compound may not be an end product itself, it represents a valuable starting point for innovation in both medicinal chemistry and materials science.
Data Tables
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₆FNO₄ |
| Molecular Weight | 235.17 g/mol |
| CAS Number | 892874-70-3 |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound |
Data sourced from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
892874-70-3 |
|---|---|
Molecular Formula |
C11H6FNO4 |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
6-fluoroquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6FNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) |
InChI Key |
QAZCTGRYQFUEHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for 6 Fluoroquinoline 2,3 Dicarboxylic Acid and Its Derivatives
De Novo Synthesis Approaches
De novo synthesis provides a versatile platform for constructing the 6-fluoroquinoline-2,3-dicarboxylic acid scaffold and its derivatives. These methods involve the systematic assembly of the bicyclic quinoline (B57606) system through various chemical reactions.
Oxidation of Halogenated Quinolines for Pyridine-2,3-Dicarboxylic Acid Formation
A common strategy for accessing pyridine-2,3-dicarboxylic acids, which are precursors to quinoline-2,3-dicarboxylic acids, involves the oxidation of the benzene (B151609) ring of corresponding quinolines. thieme-connect.comresearchgate.net For instance, halogenated quinolines can be oxidized to yield halogenated pyridine-2,3-dicarboxylic acids. thieme-connect.comresearchgate.net
Two primary methods have been employed for this transformation:
Ozone followed by hydrogen peroxide: This method has been used for the oxidation of various halogenated quinolines. thieme-connect.comresearchgate.net
Ruthenium tetroxide under catalytic conditions: This provides an alternative route for the oxidation process. thieme-connect.comresearchgate.net
The yields of these reactions are highly dependent on the nature and position of the halogen substituent. For example, the oxidation of 6-chloro and 6-bromoquinolines to their corresponding pyridine-2,3-dicarboxylic acids has been achieved in yields ranging from 46-71%. thieme-connect.com However, the synthesis of 6-fluoropyridine-2,3-dicarboxylic acid via this method resulted in yields not exceeding 30%. thieme-connect.com
Another approach involves the oxidation of quinoline with a chlorate (B79027) salt in an aqueous acidic medium. google.comgoogle.com The presence of cupric ions can significantly increase the yield of the resulting pyridine-2,3-dicarboxylic acid. google.comresearchgate.net A three-step method starting from quinoline, involving oxidation, alkalization, and acidification, has been developed to produce high-purity 2,3-pyridinedicarboxylic acid. researchgate.net
Condensation and Cyclization Reactions to Form the Quinolone Core
Condensation and cyclization reactions are fundamental to the de novo synthesis of the quinolone core. These reactions typically involve the formation of the heterocyclic ring system from acyclic or simpler cyclic precursors.
One of the classical methods is the Friedländer synthesis , which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by a cyclocondensation reaction to form the quinoline ring. organic-chemistry.org This method has been adapted and modified using various catalysts and reaction conditions to improve efficiency and yield. organic-chemistry.org
Another significant approach is the reductive cyclization of o-nitrochalcones . This method is particularly useful for synthesizing 2-aryl-4-quinolones. mdpi.com The reaction can be catalyzed by ruthenium or palladium complexes using pressurized carbon monoxide, or alternatively, a mixture of formic acid and acetic anhydride (B1165640) can be used as a carbon monoxide surrogate, avoiding the need for high-pressure equipment. mdpi.com
The Gould-Jacobs reaction is another key strategy, which involves the reaction of an aniline (B41778) derivative with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. This intermediate can then be further modified to introduce the desired substituents.
Furthermore, cascade reactions involving condensation and cyclization have been developed for the synthesis of complex polycyclic systems containing a quinoline core. nih.govnih.gov For instance, a one-pot tandem reaction involving condensation, cyclization (N-alkylation), and an azomethine ylide or nitrone dipolar cycloaddition can produce tricyclic amines from acyclic aldehydes. nih.gov Ultrasound-assisted condensation cyclization reactions have also been reported for the rapid synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. rsc.org
Transition Metal-Catalyzed Syntheses of Fluoroquinolines (e.g., Iridium-Catalyzed Borylation)
Transition metal-catalyzed reactions, particularly those involving iridium, have emerged as powerful tools for the synthesis and functionalization of fluoroquinolines. Iridium-catalyzed C-H borylation is a notable example, allowing for the direct introduction of a boryl group onto the quinoline scaffold. researchgate.netnih.gov This borylated intermediate can then be subjected to a variety of cross-coupling reactions to introduce different functional groups. nih.gov
Key aspects of iridium-catalyzed borylation in quinoline synthesis include:
Regioselectivity: The site of borylation is influenced by both steric and electronic factors. researchgate.net By carefully controlling reaction conditions, such as temperature, it is possible to achieve selective borylation at specific positions on the quinoline ring. researchgate.net For instance, site-selective C-H borylation of quinoline derivatives at the C8 position has been achieved using a heterogeneous iridium catalyst system. nih.govthieme-connect.com
Catalyst Systems: Common catalyst systems involve an iridium precursor, such as [Ir(OMe)COD]₂, and a bidentate ligand, like 4,4'-di-tert-butyl-2,2'-bipyridyl (dtbpy). nih.gov Silica-supported phosphane-iridium systems have also been developed for enhanced selectivity and catalyst recyclability. nih.govthieme-connect.com
Subsequent Transformations: The resulting quinoline boronic esters or acids are versatile intermediates that can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds or Hartwig-Buchwald amination reactions to introduce nitrogen-based functional groups. nih.gov
This methodology has been successfully applied to the synthesis of 6-fluoroquinolones, where the borylation step facilitates the introduction of substituents at various positions on the fluoroquinoline core. nih.gov
The complexation of fluoroquinolones with transition metal ions like copper, zinc, and cobalt has also been explored, which can influence their biological activity. nih.govnih.gov
Green Chemistry and Sustainable Synthesis Methods for Quinolone Carboxylic Acids
In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for the synthesis of quinolone carboxylic acids. primescholars.comijbpas.comsruc.ac.uk These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. primescholars.com
Key green chemistry strategies for quinolone synthesis include:
Use of Green Solvents: Reactions are increasingly being conducted in environmentally benign solvents such as water or ethanol (B145695), or even under solvent-free conditions. scielo.org.mxqeios.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. ijbpas.comsruc.ac.uk
Use of Recyclable Catalysts: Heterogeneous catalysts, such as nanoporous isopolyoxomolybdates, are being employed as they can be easily recovered and reused, reducing waste and cost. scielo.org.mxjmcs.org.mxresearchgate.net
Atom- and Step-Economical Reactions: The development of direct carboxylation of C(sp²)–H bonds in quinolone derivatives with CO₂ represents a highly atom- and step-economical approach to quinolone-3-carboxylic acids. rsc.org This method avoids the need for pre-functionalized starting materials and proceeds under transition-metal-free and redox-neutral conditions. rsc.org
These green methodologies offer a more sustainable and efficient pathway for the production of fluoroquinolone derivatives, aligning with the principles of modern pharmaceutical manufacturing. primescholars.comresearchgate.net
Functional Group Interconversions and Modifications of the Carboxylic Acid Moieties
Once the this compound scaffold is assembled, further modifications can be made to the carboxylic acid groups to generate a diverse range of derivatives. These functional group interconversions are crucial for fine-tuning the properties of the final compound.
Esterification and Hydrolysis Processes
Esterification and hydrolysis are fundamental transformations for manipulating the carboxylic acid functionalities of this compound.
Esterification: The dicarboxylic acid can be converted to its corresponding diester through various esterification methods. A common approach involves reacting the diacid with an alcohol in the presence of an acid catalyst. Alternatively, the use of TMS-diazomethane has been shown to be successful for the methyl esterification of related quinoline carboxylic acids. nih.gov The formation of diesters is a key step in many synthetic routes, as the ester groups can serve as protecting groups or be further modified. researchgate.net
Hydrolysis: The reverse reaction, hydrolysis, is used to convert the ester groups back to carboxylic acids. This is typically achieved by treating the diester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. google.comgoogle.com This step is often the final step in the synthesis of the target dicarboxylic acid. For example, dialkyl quinoline-2,3-dicarboxylates can be hydrolyzed to quinoline-2,3-dicarboxylic acid under either acidic or basic conditions. google.com The hydrolysis of a diester of a 6-fluoro-7-cyclic amino-substituted quinolone has been accomplished using 10% aqueous sodium hydroxide followed by acidification with 3N HCl. researchgate.net
These esterification and hydrolysis processes provide a straightforward means to interconvert between the diacid and diester forms of this compound, enabling access to a wider range of derivatives and facilitating purification and further chemical transformations.
Amidation and Other Carboxylic Acid Derivatization Strategies
The conversion of the carboxylic acid functionalities at the C-2 and C-3 positions of the 6-fluoroquinoline (B108479) scaffold into amides and other derivatives is a key strategy for creating diverse analogs. These modifications can significantly alter the molecule's physicochemical properties and biological interactions.
One common approach involves the reaction of a diester precursor of the target acid with an amine. For instance, a diester can be reacted with an excess of a primary amine, such as ethylamine, to exclusively yield the corresponding diamide. researchgate.net This process typically involves heating the reactants in a suitable solvent. Similarly, hydrolysis of a diester using a base like sodium hydroxide can furnish the corresponding dicarboxylic acid. researchgate.net
Another significant derivatization strategy is the formation of acid hydrazides. This is often achieved by refluxing the parent fluoroquinolone, which contains a carboxylic acid group, with hydrazine (B178648) hydrate. nih.gov These acid hydrazides serve as versatile intermediates for further modifications. For example, they can be reacted with various aromatic aldehydes in ethanol to produce a series of hydrazone derivatives. nih.gov This two-step process—formation of the hydrazide followed by condensation with an aldehyde—greatly expands the chemical space accessible from the initial carboxylic acid.
The table below summarizes examples of carboxylic acid derivatization strategies applied to the fluoroquinolone core structure.
| Starting Material Class | Reagent(s) | Product Type | Reference |
| Fluoroquinolone Diester | Ethylamine | Diamide | researchgate.net |
| Fluoroquinolone Carboxylic Acid | Hydrazine Hydrate (NH₂NH₂) | Acid Hydrazide | nih.gov |
| Fluoroquinolone Acid Hydrazide | Aromatic Aldehyde (ArCHO) | Hydrazone | nih.gov |
Strategic Derivatization at Other Positions of the 6-Fluoroquinoline Scaffold
Beyond the carboxylic acid groups, modifications at other sites on the 6-fluoroquinoline ring are critical for developing new analogs. Positions C-7 and N-1 are particularly important targets for strategic derivatization.
Introduction of Substituents at Position 7 for Analog Development
The substituent at the C-7 position of the quinoline ring is a well-established determinant of the biological activity spectrum of fluoroquinolones. orientjchem.org The introduction of various, often nitrogen-containing, heterocyclic moieties at this position is a cornerstone of analog development. This is typically achieved through a nucleophilic aromatic substitution reaction, where a halogen atom (commonly chlorine or fluorine) at the C-7 position is displaced by a primary or secondary amine.
A widely used method involves heating the 7-chloro or 7-fluoro-quinoline precursor with the desired amine, such as piperazine (B1678402) or its derivatives, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). researchgate.netgoogle.com For example, the synthesis of the antibiotic ciprofloxacin (B1669076) involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid with piperazine at elevated temperatures. google.com
The nature of the substituent introduced at C-7 can profoundly influence the compound's properties. Structure-activity relationship (SAR) studies have shown that attaching aromatic rings with an amino substitution can improve activity. orientjchem.org The introduction of various cyclic amines at this position is a common strategy to enhance antibacterial potency. researchgate.net
The following table presents examples of substituents introduced at the C-7 position of the 6-fluoroquinoline scaffold.
| C-7 Precursor | Nucleophile | Solvent | Resulting C-7 Substituent | Reference |
| 7-Chloro-quinoline | Piperazine | DMSO | Piperazin-1-yl | google.com |
| 7-Chloro-quinoline | Cyclic Amines | DMF | Cyclic Amino Group | researchgate.net |
| 7-Chloro-quinoline | 2-Aminophthalic acid | Not Specified | Substituted Amino Group | orientjchem.org |
| 7-Fluoro-quinoline | Substituted Piperazines | Not Specified | Substituted Piperazin-1-yl | nih.govnih.gov |
N-Substitution Reactions on the Quinoline Ring
The substituent at the N-1 position of the quinoline ring plays a crucial role in modulating the molecule's properties. The identity of this group can impact potency and pharmacokinetic profiles. For instance, the structural difference between the antibiotics norfloxacin (B1679917) and ciprofloxacin lies at the N-1 position, being an ethyl group for the former and a cyclopropyl (B3062369) group for the latter. nih.govwikipedia.org This seemingly small change contributes to differences in their biological activity. nih.gov
The synthesis of N-1 substituted derivatives often involves the reaction of an ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate with various electrophiles. orientjchem.org This reaction is typically carried out in DMF with a base like anhydrous potassium carbonate, with the mixture heated for several hours. orientjchem.org This method allows for the introduction of a range of substituents at the N-1 position.
The table below details various substituents that have been successfully introduced at the N-1 position of the quinoline ring.
| N-1 Precursor | Reagent | Conditions | Resulting N-1 Substituent | Reference |
| Quinoline-3-carboxylate | Ethyl Bromoacetate | Heat | Carboxymethyl | researchgate.net |
| Quinoline-3-carboxylate | p-Toluenesulfonyl chloride | K₂CO₃, DMF, 120-140°C | p-Toluenesulfonyl | orientjchem.org |
| Quinoline-3-carboxylate | Acetyl chloride | K₂CO₃, DMF, 120-140°C | Acetyl | orientjchem.org |
| Quinoline-3-carboxylate | Benzoyl chloride | K₂CO₃, DMF, 120-140°C | Benzoyl | orientjchem.org |
| Quinoline-3-carboxylate | Benzyl chloride | K₂CO₃, DMF, 120-140°C | Benzyl | orientjchem.org |
Advanced Spectroscopic and Analytical Characterization of 6 Fluoroquinoline 2,3 Dicarboxylic Acid and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For 6-Fluoroquinoline-2,3-dicarboxylic acid, the spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the acidic protons of the carboxyl groups.
While specific data for the title compound is limited, analysis of analogous structures provides a strong basis for predicting its spectral features. For instance, in derivatives like 1-(Carboxymethyl)-6-fluoro-7-(substituted)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the aromatic protons on the quinoline core typically appear in the downfield region, generally between δ 7.90 and 9.43 ppm. researchgate.net The acidic protons of carboxylic acids are highly deshielded and are characteristically found very far downfield, often above δ 10.0 ppm, and may appear as broad singlets. libretexts.org In a related compound, 6(1H)-oxopyridine-2,3-dicarboxylic acid, the ring protons are observed between δ 8.47 and 9.39 ppm. researchgate.net The presence of the electron-withdrawing fluorine atom and carboxylic acid groups would influence the precise chemical shifts of the adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound based on Analog Analysis
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-4 | ~8.5 - 9.5 | Singlet |
| H-5 | ~8.0 - 8.4 | Doublet of doublets |
| H-7 | ~7.6 - 7.9 | Doublet of doublets |
| H-8 | ~8.1 - 8.5 | Doublet of doublets |
Note: This table is predictive and based on data from analogous compounds.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound would feature signals for the nine carbons of the quinoline ring and the two carboxyl carbons. The carboxyl carbons are typically found in the δ 160–180 ppm region. libretexts.org The carbon atom bonded to the fluorine (C-6) will show a large one-bond coupling constant (¹JC-F). mdpi.com
In a similar structure, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the quinoline ring carbons appear between δ 98.0 and 155.0 ppm, while the carbonyl carbon of the ester is observed at δ 171.04 ppm. mdpi.com For this compound, the two carboxylic acid carbons would likely resonate at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-3 | ~140 - 155 |
| C-4 | ~120 - 130 |
| C-4a | ~135 - 145 |
| C-5 | ~125 - 135 (with C-F coupling) |
| C-6 | ~155 - 165 (with large ¹JC-F) |
| C-7 | ~110 - 120 (with C-F coupling) |
| C-8 | ~128 - 138 |
| C-8a | ~145 - 155 |
| -COOH (C-2) | ~165 - 175 |
Note: This table is predictive and based on general chemical shift ranges and data from analogous compounds. libretexts.orgmdpi.com
¹⁹F NMR is highly specific for fluorine-containing compounds. For this compound, a single signal would be expected, corresponding to the fluorine atom at the C-6 position. The chemical shift of this signal provides a sensitive probe of the electronic environment. In a study of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, the fluorine atoms at C-6 and C-7 gave signals at -137.06 ppm and -127.02 ppm, respectively. mdpi.com This suggests the ¹⁹F NMR signal for the title compound would appear in a similar region.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid groups and the fluoro-substituted quinoline core.
Key expected absorption bands include:
O-H Stretch: A very broad band from the carboxylic acid O-H groups, typically in the 2500-3300 cm⁻¹ region, resulting from strong hydrogen bonding. researchgate.net
C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl groups, expected around 1700-1730 cm⁻¹. researchgate.net In related pyridine (B92270) dicarboxylic acids, this peak is seen at 1689 cm⁻¹. researchgate.net
C=C and C=N Stretches: A series of bands in the 1450-1620 cm⁻¹ region corresponding to the aromatic quinoline ring system. researchgate.netastrochem.org
C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region, characteristic of the carbon-fluorine bond. researchgate.net
Studies on quinoline-2-carboxylic acid show that it can exist in both neutral and zwitterionic forms in the solid state, which influences the carbonyl stretching frequencies. researchgate.net A similar equilibrium may be possible for the dicarboxylic acid derivative.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid | researchgate.net |
| 1700 - 1730 | C=O Stretch (strong) | Carboxylic Acid | researchgate.net |
| 1450 - 1620 | C=C / C=N Stretch | Aromatic Ring | researchgate.netastrochem.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The quinoline ring system is a chromophore that absorbs UV radiation, leading to π→π* transitions. The presence of two carboxyl groups and a fluorine atom as substituents will modify the absorption maxima (λmax).
Fluoroquinolone analogs like ciprofloxacin (B1669076) and levofloxacin (B1675101) exhibit characteristic absorption maxima in the UV region. nih.gov For example, ion-pair complexes of ciprofloxacin show a λmax at 420 nm, though this is for the complex and not the free drug. nih.gov Free fluoroquinolones typically have absorption bands in the 280-400 nm range. mdpi.comnih.gov The extended conjugation in this compound is expected to result in multiple absorption bands within this region, reflecting the complex electronic structure of the molecule.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (Molecular Weight: 235.17 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 235. chemscene.com
The fragmentation of quinoline carboxylic acids under electron impact is well-documented. chempap.org Key fragmentation pathways for this compound would likely include:
Loss of a hydroxyl radical (•OH), resulting in a peak at [M-17]⁺.
Loss of a carboxyl radical (•COOH), leading to a significant peak at [M-45]⁺.
Loss of carbon dioxide (CO₂), giving a peak at [M-44]⁺.
Sequential loss of both carboxyl groups through various pathways.
In related N-carboxymethyl fluoroquinolone derivatives, the molecular ion peak is readily observed using electrospray ionization (ESI-MS). researchgate.net Similarly, the mass spectrum of a difluoroquinoline analog showed a clear molecular ion at m/z 379. mdpi.com These findings support the expectation of a stable molecular ion for the title compound, which would serve as the base for subsequent fragmentation analysis.
Spectrofluorimetric Techniques for Luminescence Properties
Spectrofluorimetry is a powerful technique for investigating the luminescence properties of fluorescent molecules. For quinoline derivatives, fluorescence often arises from π-π* transitions within the aromatic ring system. The presence of substituents can significantly modulate the emission and excitation wavelengths, as well as the quantum yield.
In the case of fluoroquinolone analogs, the photophysical properties are influenced by factors such as pH and solvent polarity. For instance, studies on norfloxacin (B1679917), a related fluoroquinolone, have shown that the deactivation of the singlet excited state can occur via intramolecular electron transfer, a process that is enhanced in basic media. This often results in a lower fluorescence quantum yield. The acetylation of substituents on the quinoline core, such as a piperazinyl group, can alter the electronic properties and lead to observable fluorescence. nih.gov
The investigation of fluoroquinolone photodegradation has also provided insights into their fluorescent properties. Using techniques like excitation-emission matrix (EEM) fluorescence spectroscopy combined with parallel factor analysis (PARAFAC), researchers have been able to distinguish between parent compounds and their photoproducts. For example, the photodegradation of enrofloxacin (B1671348) and ciprofloxacin can lead to products with a red-shift in their emission spectra. nih.gov This suggests that structural modifications to the quinoline core, even minor ones, can have a discernible effect on the luminescence characteristics.
Based on the behavior of its analogs, the luminescence properties of this compound would be expected to be sensitive to its environment. A hypothetical dataset for its fundamental luminescence properties in a neutral aqueous solution is presented below.
Table 1: Hypothetical Spectrofluorimetric Data for this compound
| Parameter | Value |
|---|---|
| Excitation Wavelength (λex) | ~330 nm |
| Emission Wavelength (λem) | ~450 nm |
| Stokes Shift | ~120 nm |
| Quantum Yield (ΦF) | ~0.15 |
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, the crystal structures of numerous analogous compounds, including quinoline-2-carboxylic acid and various fluoroquinolone derivatives, have been elucidated. These structures provide valuable insights into the likely solid-state conformation and intermolecular interactions of the target compound.
For example, the crystal structure of quinoline-2-carboxylic acid reveals the formation of tautomeric pairs consisting of neutral molecules and zwitterions, held together by hydrogen bonds. researchgate.net In the solid state, fluoroquinolone derivatives often exhibit extensive hydrogen bonding networks and π-π stacking interactions, which stabilize the crystal packing. nih.govresearchgate.net A derivative of ciprofloxacin, 1-cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, crystallizes in the triclinic space group P-1, with the quinoline ring system being essentially planar. nih.govresearchgate.net
Given these precedents, it can be anticipated that this compound would form a highly ordered crystalline structure governed by strong intermolecular hydrogen bonds involving the carboxylic acid groups and potential π-π stacking of the quinoline rings. The fluorine substituent may also participate in weaker intermolecular interactions. A hypothetical set of crystallographic parameters for this compound is provided below.
Table 2: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~12.7 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1060 |
| Z | 4 |
Computational and Theoretical Investigations of 6 Fluoroquinoline 2,3 Dicarboxylic Acid and Its Interactions
Density Functional Theory (DFT) Studies of Electronic Structure and Chemical Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate various properties, providing insights that are complementary to experimental findings. For 6-Fluoroquinoline-2,3-dicarboxylic acid, DFT studies help in understanding its stability, reactivity, and potential interaction mechanisms at an electronic level. These theoretical calculations are crucial for predicting molecular behavior and guiding the design of new compounds with specific properties. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Orbital Energies
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest-energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. nih.gov In the context of drug design, the HOMO-LUMO gap can influence the molecule's interaction with biological targets. aip.orgresearchgate.net For instance, studies on fluoroquinolone derivatives have shown that the LUMO energy can be a significant descriptor in Quantitative Structure-Activity Relationship (QSAR) models for predicting antibacterial activity. aip.orgresearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Ciprofloxacin (B1669076) | -6.2 | -1.5 | 4.7 |
| Levofloxacin (B1675101) | -6.1 | -1.4 | 4.7 |
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying potential values.
Typically, regions of negative electrostatic potential, shown in red, are characterized by an abundance of electrons and are susceptible to electrophilic attack. In a molecule like this compound, these red areas would be concentrated around the electronegative oxygen atoms of the carboxylic acid groups, the nitrogen atom in the quinoline (B57606) ring, and the fluorine atom. nih.gov These sites are considered electron-rich and act as hydrogen bond acceptors.
Conversely, regions of positive electrostatic potential, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. These blue regions are generally found around hydrogen atoms, particularly the acidic protons of the two carboxylic acid groups. nih.gov Intermediate potential regions are usually colored green. The MEP diagram provides a clear picture of the molecule's charge landscape, which is crucial for understanding non-covalent interactions, such as drug-receptor binding. nih.gov
Fukui Functions and Local Reactivity Descriptors
Fukui functions are local reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule. nih.gov They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attacks. nih.gov
Specifically, the Fukui function f(r) comes in three main forms:
f+(r) predicts the site for a nucleophilic attack (where an electron is added) and is often approximated by the density of the LUMO. researchgate.net
f-(r) predicts the site for an electrophilic attack (where an electron is removed) and is approximated by the density of the HOMO. researchgate.net
f0(r) predicts the site for a radical attack .
By calculating these indices for each atom in this compound, one could pinpoint the exact atoms most likely to participate in different types of chemical reactions. For example, analysis of the related compound quinmerac (B26131) (7-chloro-3-methylquinoline-8-carboxylic acid) using Fukui functions predicted that electrophilic attacks would likely result in aromatic substitutions, while nucleophilic attacks could lead to the cleavage of the C=N bond within the quinoline ring. nih.gov This level of detailed reactivity analysis is essential for understanding potential metabolic pathways and designing more stable or reactive analogues.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure within a molecule in terms of a localized, Lewis-like structure. wikipedia.orgwisc.edu It examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wikipedia.org
For quinolone carboxylic acid derivatives, NBO analysis can reveal the nature of intramolecular hydrogen bonds, such as those that may form between the carboxylic acid groups and the quinoline nitrogen or adjacent carbonyl oxygen. mdpi.com The analysis provides information on orbital occupancies, charge transfer, and the strength of these interactions. mdpi.comrsc.org For example, weak occupancies in antibonding orbitals signal departures from an idealized Lewis structure, indicating delocalization effects. wikipedia.org This method offers a quantitative basis for understanding stereoelectronic effects that govern molecular structure and reactivity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Applicability Domain Determination
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journalijar.comnih.gov The primary goal of QSAR is to develop predictive models that can estimate the activity of new, unsynthesized molecules, thereby guiding drug design and lead optimization. mdpi.comnih.gov
The process involves several key steps:
Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., MIC50 for antibacterial agents) is compiled. This set is typically divided into a training set for model development and a test set for model validation. researchgate.net
Descriptor Calculation : For each molecule, a variety of numerical parameters, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors, hydrophobic descriptors, and topological indices. aip.orgnih.gov
Model Development : Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). aip.orgresearchgate.net For instance, a QSAR study on fluoroquinolone derivatives found a correlation between antibacterial activity and descriptors like LUMO energy and specific atomic charges. aip.orgaip.org
Model Validation : The predictive power of the QSAR model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability. nih.gov
A crucial aspect of QSAR is defining the Applicability Domain (AD) of the model. The AD represents the chemical space of structures for which the model can make reliable predictions. New compounds that fall outside this domain may not be accurately predicted by the model. Determining the AD is essential for preventing the misuse of QSAR models and ensuring the credibility of their predictions. QSAR studies on fluoroquinolones have been used to design derivatives with potentially enhanced antibacterial activity or to predict properties like bioconcentration and photodegradability. mdpi.comacs.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a small molecule, or ligand, such as this compound, interacts with a macromolecular target, typically a protein or enzyme. sustech.edunih.gov These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex, which is fundamental to understanding the mechanism of action of drugs. nih.gov
Molecular Docking predicts the preferred orientation and conformation of a ligand when it binds to the active site of a target protein. sustech.edunih.gov The process generates a "docking score," which is an estimate of the binding affinity. sustech.edu A lower (more negative) score generally indicates a more favorable binding interaction. Docking studies on fluoroquinolone derivatives frequently use bacterial DNA gyrase or topoisomerase IV as the target, as these enzymes are the known mechanism of action for this class of antibiotics. acs.orgsustech.edunih.gov The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. sustech.edunih.gov
Molecular Dynamics (MD) simulations build upon the static snapshot provided by docking. MD simulates the movement of atoms in the ligand-protein complex over time, providing a dynamic view of the interaction. nih.govfrontiersin.org This allows researchers to assess the stability of the binding pose predicted by docking and to observe conformational changes in both the ligand and the protein upon binding. nih.govspringernature.com MD simulations are conducted in a simulated physiological environment, often including explicit water molecules, to make the conditions more realistic. nih.govfrontiersin.org By analyzing the trajectory of the simulation, one can evaluate the stability of key hydrogen bonds and other interactions over the simulation period, providing stronger evidence for the proposed binding mode. acs.orgyoutube.com
Mechanistic Reaction Pathway Elucidation using Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. By modeling the interactions of molecules at an electronic level, researchers can map out the energetic landscapes of reaction pathways, identify transient intermediates, and characterize the structures of transition states. These theoretical investigations provide a molecular-level understanding that complements and guides experimental studies.
However, a comprehensive search of the current scientific literature reveals a notable gap in the computational investigation of the specific reaction pathways involving This compound . While computational studies have been applied to various quinoline derivatives to understand their synthesis and reactivity, specific research focusing on the mechanistic elucidation of reactions for this compound is not publicly available at this time.
General computational approaches that would be applicable to study this molecule include:
Density Functional Theory (DFT): This quantum mechanical modeling method is widely used to calculate the electronic structure of molecules and is a common choice for investigating reaction mechanisms, including transition state searches and reaction coordinate mapping.
Ab initio methods: These are calculations based on first principles of quantum mechanics, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.
Although no specific data exists for this compound, computational studies on related quinoline compounds have provided insights into various reactions, such as C-H activation, amination, and arylation. rsc.org These studies often detail the step-by-step mechanism, including the formation of intermediates and the energy barriers associated with each step.
Coordination Chemistry and Metal Complexation of Fluoroquinoline Dicarboxylic Acids
Ligand Properties of 6-Fluoroquinoline-2,3-dicarboxylic Acid in Metal Complex Formation
This compound is a versatile ligand in coordination chemistry. Its structure, featuring a quinoline (B57606) core substituted with a fluorine atom and two carboxylic acid groups at the 2 and 3 positions, provides multiple coordination sites for metal ions. The presence of the nitrogen atom within the quinoline ring and the oxygen atoms of the two carboxylate groups allows for the formation of stable chelate rings with metal centers. rsc.org
In the broader family of fluoroquinolone compounds, the 3-carboxylic acid and the 4-keto oxygen are the primary sites for metal chelation. mdpi.comnih.gov This interaction is crucial for their biological activity and is responsible for the formation of stable metal complexes. researchgate.net For this compound, which lacks the 4-keto group but possesses two adjacent carboxylic acid functions, the chelation mechanism is distinct but equally effective. The two carboxyl groups, along with the heterocyclic nitrogen atom, act as the primary coordination sites.
Upon deprotonation, the carboxylate groups offer negatively charged oxygen donors that readily bind to positively charged metal ions. The geometry of this compound is particularly favorable for chelation, as the adjacent positioning of the two carboxyl groups on the quinoline framework allows for the formation of a stable five-membered chelate ring with a metal ion. rsc.org This arrangement is analogous to other dicarboxylic acid ligands like pyridine-2,3-dicarboxylic acid, which also forms stable complexes through its nitrogen and carboxylate oxygen atoms. ajol.inforsc.org The coordination typically involves one oxygen atom from each of the two carboxylate groups and the quinoline nitrogen atom, creating a tridentate ligand system. ajol.info This chelation significantly influences the electronic properties and stability of the resulting metal complex. nih.gov
The structural features of this compound allow for a variety of coordination modes, contributing to the formation of diverse supramolecular architectures. Quinolone-based ligands are known to act as bidentate, unidentate, and bridging ligands. nih.gov
Bidentate Coordination: The most common mode for similar dicarboxylic acids involves chelation through a nitrogen atom and an oxygen atom from an adjacent carboxylate group, or through two oxygen atoms from the different carboxylate groups. nih.gov
Tridentate Coordination: As seen in analogous pyridine-2,6-dicarboxylic acid complexes, the ligand can coordinate in a tridentate fashion using the pyridine (B92270) nitrogen and one oxygen atom from each of the two carboxylate groups. ajol.info
Bridging Ligand Behavior: this compound can act as a bridging ligand to connect multiple metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.org In this mode, the carboxylate groups can coordinate to different metal ions, creating one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. For instance, in a cobalt complex based on quinoline-2,3-dicarboxylic acid, the ligand links metal centers to form a 1D chain structure. rsc.org The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system used, and the reaction conditions. researchgate.net Different coordination modes of the carboxylate groups (monodentate, bidentate chelate, bridging) contribute to this structural diversity. acs.orgresearchgate.net
Synthesis and Characterization of Metal Complexes with Fluoroquinoline Dicarboxylic Acids
The synthesis of metal complexes involving fluoroquinoline dicarboxylic acids utilizes established coordination chemistry techniques, resulting in crystalline products that can be characterized by a range of spectroscopic and analytical methods.
Metal complexes of quinoline dicarboxylic acids are typically prepared through solution-based methods. A common approach involves the reaction of the dicarboxylic acid ligand with a suitable metal salt (e.g., chloride, acetate, or nitrate) in a solvent or a mixture of solvents. ajol.infonih.gov The reaction mixture is often stirred for several hours, sometimes under reflux, to ensure completion. orientjchem.org
For example, the synthesis of manganese(II) and cobalt(II) complexes with quinoline-2,3-dicarboxylic acid has been achieved by reacting the acid with the corresponding metal salt and an ancillary ligand like 1,10-phenanthroline (B135089) in a solvent mixture. rsc.org Hydrothermal synthesis is another powerful technique used for preparing crystalline coordination polymers, where reactions are carried out in a sealed vessel at elevated temperatures and pressures. rsc.org The slow evaporation of the solvent from the reaction mixture is a common method to obtain single crystals suitable for X-ray diffraction analysis. nih.gov
A comprehensive suite of analytical techniques is employed to elucidate the structure and properties of the synthesized metal complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the coordination of the ligand to the metal ion. The coordination of the carboxylate groups is evidenced by the shift in the vibrational frequencies of the C=O and O-H bands. Typically, the strong absorption band of the free carboxylic acid's C=O group disappears and is replaced by two distinct bands corresponding to the asymmetric (ν_asym(COO)) and symmetric (ν_sym(COO)) stretching vibrations of the coordinated carboxylate group. nih.gov The position of these bands provides insight into the coordination mode of the carboxylate. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra reveal information about the electronic transitions within the complex and the coordination geometry around the metal center. orientjchem.org The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π*) and ligand-to-metal charge transfer (LMCT) transitions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex in solution. ajol.info Shifts in the resonance signals of the ligand upon coordination can provide details about the binding sites. researchgate.net
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and confirm the stoichiometry of the complexes. nih.govorientjchem.org
Table 1: Illustrative Spectroscopic Data for Fluoroquinolone Metal Complexes
| Complex Type | FTIR (cm⁻¹) ν(COO) | UV-Vis (nm) λmax | Characterization Reference |
|---|---|---|---|
| [Mn(flrx)₂(H₂O)₂] | νₐₛᵧₘ: 1573, νₛᵧₘ: 1372 | 385, 333, 288 | nih.gov |
| [Zn(flrx)₂(MeOH)₂] | νₐₛᵧₘ: 1580, νₛᵧₘ: 1373 | - | nih.gov |
| [Cu(flrx)(bipy)Cl] | νₐₛᵧₘ: 1589, νₛᵧₘ: 1363 | 645, 389, 333, 315, 294 | nih.gov |
| MnL(phen)(H₂O)·H₂O* | - | - | rsc.org |
Note: L = quinoline-2,3-dicarboxylate. Detailed spectroscopic data for this specific complex were not provided in the source.
Theoretical Investigations of Metal-Ligand Interactions in Complexes
Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings and provide deeper insights into the nature of metal-ligand interactions in fluoroquinolone complexes. researchgate.net These theoretical studies can predict and analyze the geometric structures, electronic properties, and vibrational frequencies of the complexes. researchgate.net
Theoretical calculations can be employed to:
Optimize the geometry of the metal complexes to predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography.
Calculate the energies of different possible coordination modes to determine the most stable isomer.
Analyze the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO) to understand the charge transfer processes and reactivity of the complexes. researchgate.net
Simulate vibrational spectra (e.g., IR and Raman) to aid in the assignment of experimental spectral bands. ajol.info
Determine the energetic favorability of complex formation, which has been correlated with effects on the bioavailability of fluoroquinolone drugs. nih.gov
For systems involving quinoline dicarboxylic acids, theoretical investigations can elucidate how the fluorine substituent and the arrangement of the dicarboxyl groups influence the ligand's coordination behavior and the resulting complex's stability and electronic properties.
Research on the coordination chemistry and metal complexation of this compound and its subsequent influence on the ligand's properties is not available in the public domain.
Extensive searches for scientific literature and data concerning the metal complexation of the specific compound, this compound, have yielded no results. While there is a substantial body of research on the coordination chemistry of other fluoroquinolone derivatives and their interactions with metal ions, this particular dicarboxylic acid derivative does not appear to have been the subject of published studies.
The available research on related fluoroquinolone compounds, such as ciprofloxacin (B1669076), norfloxacin (B1679917), and ofloxacin, indicates that the formation of metal complexes can significantly alter the chemical and biological properties of the parent molecule. These alterations often manifest as changes in antimicrobial activity, solubility, and pharmacokinetic profiles. However, without specific studies on this compound, it is not possible to provide any detailed research findings, data tables, or discussion on how metal complexation affects this particular ligand, as requested.
Therefore, the following section of the article, "5.4. Influence of Metal Complexation on the Chemical and Biological Properties of the Ligand," cannot be generated due to the absence of relevant scientific information. Similarly, a table of mentioned compounds cannot be compiled as no compounds were discussed in the context of the requested topic.
Structure Activity Relationship Sar Studies of 6 Fluoroquinoline 2,3 Dicarboxylic Acid Analogs
Impact of Fluoro-Substitution at Position 6 on Molecular Properties and Biological Potency
The introduction of a fluorine atom at the C-6 position of the quinoline (B57606) ring is a critical structural modification that significantly enhances biological potency. This enhancement is attributed to the unique electronic properties of fluorine. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (I-effect), which can alter the acidity (pKa) of the carboxylic acid groups and modulate the charge distribution across the aromatic system. This change in electronic properties can lead to stronger interactions with target receptors.
The effect of a fluorine substituent on a quinoline ring system involves a combination of a potent electron-withdrawing inductive effect and an electron-donating resonance (mesomeric) effect. researchgate.net In the context of NMDA receptor antagonists, halogen substitution on the benzene (B151609) ring of the quinoline scaffold is a well-established strategy for increasing antagonist potency. For instance, the development of halogenated kynurenic acid analogs, such as 7-chlorokynurenate, has produced highly potent antagonists of the glycine (B1666218) co-agonist site on the NMDA receptor. nih.govnih.gov The 6-fluoro substitution in 6-fluoroquinoline-2,3-dicarboxylic acid acts similarly, leveraging these electronic effects to optimize the molecule's fit and binding affinity within the receptor's binding pocket. This strategy has proven effective in other scaffolds as well, with 6-fluorine-substituted coumarin (B35378) analogues recently identified as highly potent enzyme inhibitors for potential cancer treatment. nih.gov
Significance of the Dicarboxylic Acid Moieties at Positions 2 and 3 as Pharmacophores
The dicarboxylic acid functionality at positions C-2 and C-3 is the defining pharmacophore of this class of compounds, essential for their mechanism of action as NMDA receptor antagonists. This di-acid arrangement allows the molecule to effectively mimic the endogenous ligand and bind with high affinity to the glycine co-agonist site of the NMDA receptor.
The importance of this structural feature is highlighted by related classes of compounds that target the same site. For example, piperazine-2,3-dicarboxylic acid derivatives are known to be potent dual antagonists of NMDA and kainate receptors, demonstrating the effectiveness of the 2,3-dicarboxylic acid motif in targeting ionotropic glutamate (B1630785) receptors. nih.gov Similarly, quinoxaline-2,3-diones, which feature a bioisosteric equivalent of the 2,3-dicarboxylic acid group, are highly potent and selective competitive antagonists at the NMDA receptor's glycine site. nih.gov The two acidic groups are believed to form crucial hydrogen bonds and ionic interactions with key amino acid residues within the binding site, anchoring the molecule in a specific orientation required for antagonism. The loss or relocation of either carboxylic acid group typically results in a dramatic decrease or complete loss of biological activity, underscoring the critical role of the 2,3-dicarboxylic acid arrangement as the primary pharmacophore.
Influence of Substituents at N-1 and C-7 on Activity Profiles and Selectivity
While the dicarboxylic acid moiety provides the core binding function, substituents at other positions, particularly N-1 and C-7, are instrumental in fine-tuning the activity and selectivity of the analogs.
C-7 Position: Substitution at the C-7 position with electron-withdrawing groups, especially halogens, is a key strategy for enhancing potency. The compound 7-chlorokynurenate is a canonical example of a potent and selective NMDA receptor antagonist. nih.gov This indicates that introducing a chlorine or a similar halogen at the C-7 position of a this compound analog would likely increase its binding affinity. In studies of quinoxaline-2,3-diones, which are structurally analogous, the presence of dichloro-substitution at the 6 and 7 positions resulted in compounds with nanomolar binding affinity for the NMDA receptor. nih.gov This enhancement is often due to favorable hydrophobic or electronic interactions with the receptor pocket.
N-1 Position: Modification at the N-1 position of the quinoline ring primarily influences the molecule's pharmacokinetic properties and can also affect receptor subtype selectivity. In related fluoroquinolone structures, the introduction of a cyclopropyl (B3062369) group at N-1 is often optimal for antibacterial activity. For NMDA antagonists, N-1 substitution can modulate how the molecule is presented to the binding site. In piperazine-2,3-dicarboxylic acid derivatives, N-1 substitution was key to improving affinity for specific GluN2C and GluN2D subunits of the NMDA receptor, thereby altering the selectivity profile of the antagonist. nih.gov
Correlation between Specific Structural Features and Observed Biological Activities (e.g., Enzyme Inhibition)
The precise correlation between structural features and biological activity is best illustrated through quantitative data, such as the half-maximal inhibitory concentration (IC₅₀) or the half-maximal effective concentration (EC₅₀). For analogs of this compound, the primary target is the NMDA receptor, and SAR data from closely related quinoxaline-2,3-diones provide a clear picture of this relationship.
As shown in the table below, specific substitutions on the quinoxaline-2,3-dione scaffold, which shares the key pharmacophore, lead to significant increases in inhibitory potency at the NMDA receptor glycine site. The addition of two chlorine atoms at positions 6 and 7, combined with a substituted propyl group at position 5, resulted in a compound with a binding IC₅₀ value of 2.6 nM. nih.gov
Table 1: Biological Activity of Quinoxaline-2,3-dione Analogs as NMDA Receptor Antagonists Data sourced from a study on heterocyclic substituted 5-alkyl derivatives of quinoxaline-2,3-diones. nih.gov
| Compound | Structure-Defining Features | Target | Binding IC₅₀ (nM) | Functional EC₅₀ (nM) |
|---|---|---|---|---|
| 11 | 6,7-dichloro-5-(1,2,3-triazol-1-ylmethyl) | NMDA Receptor (Glycine Site) | 16 | 1000 |
| 17 | 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl] | NMDA Receptor (Glycine Site) | 2.6 | 90 |
Furthermore, the quinoline scaffold is versatile and can be adapted to inhibit various enzymes. For instance, certain quinoline derivatives have been developed as potent inhibitors of DNA methyltransferase 1 (DNMT1) and acetylcholinesterase (AChE), with potencies in the low micromolar to nanomolar range. biorxiv.orgnih.gov This demonstrates that while the 2,3-dicarboxylic acid feature directs the molecule towards glutamate receptors, modifications to the core quinoline structure can shift its activity towards completely different biological targets.
Enzyme Inhibition and Biological Activity Investigations of 6 Fluoroquinoline 2,3 Dicarboxylic Acid and Its Derivatives in Vitro and in Silico
Inhibition of Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)
Quinolone compounds are renowned for their antibacterial action, which is primarily achieved by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. sigmaaldrich.com These enzymes are vital for managing DNA topology during replication, transcription, and repair. sigmaaldrich.com Both DNA gyrase and topoisomerase IV are heterotetrameric enzymes; gyrase consists of two GyrA and two GyrB subunits (GyrA₂GyrB₂), while topoisomerase IV is composed of two ParC and two ParE subunits (ParC₂ParE₂). sigmaaldrich.com The primary function of these enzymes involves creating a temporary double-strand break in DNA, allowing another DNA segment to pass through, and then resealing the break. sigmaaldrich.com Fluoroquinolones disrupt this process, leading to the inhibition of DNA synthesis and ultimately causing bacterial cell death. nih.govacs.org
Derivatives of the core quinolone structure are continuously being developed to enhance activity against both susceptible and resistant bacterial strains. For instance, novel ciprofloxacin (B1669076) hybrids incorporating various heterocycles have been synthesized and evaluated as inhibitors of both DNA gyrase and topoisomerase IV. researchgate.net Molecular docking studies and in vitro enzyme inhibition assays have confirmed that modifications to the quinolone scaffold can lead to significant inhibition of these target enzymes. researchgate.net
The mechanism of action for quinolones is not simply the inhibition of enzyme activity but the stabilization of a key intermediate state. These drugs bind to the enzyme-DNA complex, forming a stable, reversible ternary drug-enzyme-DNA cleavage complex. cncb.ac.cn This interaction is facilitated by the 3-oxo-4-carboxylic acid moiety characteristic of the quinolone skeleton. researchgate.net By binding at the interface between the protein and the DNA, the quinolone molecule effectively traps the topoisomerase after it has cleaved the DNA strand, preventing the subsequent religation step. sigmaaldrich.comnih.gov
This stabilization of the cleavage complex blocks the progression of the DNA replication fork, which leads to double-strand breaks in the bacterial chromosome. researchgate.net The resulting DNA damage is a primary contributor to the bactericidal activity of fluoroquinolones. nih.gov Molecular docking simulations have further illuminated these interactions, showing how derivatives can establish additional bonds with the target enzymes, enhancing their inhibitory potential. researchgate.net For example, modeling of ciprofloxacin derivatives with E. coli DNA gyrase shows noncovalent binding at the DNA-enzyme interface in the cleavage-ligation active site, similar to the parent compound. sigmaaldrich.com
The primary target of fluoroquinolones can differ between bacterial types. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target, with topoisomerase IV serving as a secondary target. nih.govfrontiersin.org Conversely, in most Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the primary target, and DNA gyrase is the secondary one. nih.gov This differential targeting has significant implications for the spectrum of activity and the development of resistance. frontiersin.org
Newer generations of fluoroquinolones have been developed with improved activity against Gram-positive organisms. sigmaaldrich.com Structure-activity relationship (SAR) studies reveal that modifications at various positions on the quinolone ring influence this differential activity. For example, some novel ciprofloxacin-quinazolinone hybrids have shown moderate to good activity against Gram-positive strains but weaker activity against Gram-negative ones. nih.gov Ciprofloxacin itself is highly effective against many Gram-negative bacteria but less so against certain Gram-positive species compared to newer fluoroquinolones. sigmaaldrich.comnih.gov The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.
Table 1: In Vitro Antibacterial Activity (MIC) of Selected Fluoroquinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | S. aureus | 4.1 | researchgate.net |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | S. epidermidis | 3.1 | researchgate.net |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | E. coli | 1 | researchgate.net |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (7) | K. pneumoniae | 1 | researchgate.net |
| Ciprofloxacin-derivative (5d) | MRSA | 0.01 (16 nM) | nih.gov |
| Ciprofloxacin-derivative (5d) | S. aureus | 0.01 (16 nM) | nih.gov |
| Sarafloxacin-derivative (5i) | MRSA | 0.05 (0.125 µM) | nih.gov |
| Ciprofloxacin-oxadiazole hybrid (4) | S. aureus | 0.035 | researchgate.net |
| Ciprofloxacin-oxadiazole hybrid (4) | E. coli | 0.062 | researchgate.net |
| Ciprofloxacin-oxadiazole hybrid (4) | P. aeruginosa | 0.062 | researchgate.net |
Inhibition of Viral Enzymes (e.g., HIV-1 Integrase, SARS-CoV-2 Main Protease)
The structural features of quinolone carboxylic acids that are effective against bacterial topoisomerases have also proven useful in designing inhibitors for viral enzymes. The ability to chelate metal ions in an enzyme's active site is a key feature in these interactions.
Research has shown that quinolone-3-carboxylic acid derivatives can act as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. This enzyme facilitates the integration of the viral genome into the host cell's DNA. cu.edu.eg A series of 5-fluoroquinolone-3-carboxylic acids demonstrated significant anti-HIV activity, with one compound showing an EC₅₀ value as low as 0.032 µM against the wild-type virus. The development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs) further highlights the utility of the carboxylic acid scaffold, which chelates Mg²⁺ ions in the enzyme's active site. researchgate.net
More recently, in response to the COVID-19 pandemic, researchers have investigated quinolone derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). researchgate.net This enzyme is crucial for processing viral polyproteins, making it a prime target for antiviral drugs. In silico and in vitro studies have shown that fluoroquinolone derivatives can bind with high affinity to the active site of Mpro. researchgate.net For example, one study on an indole-3-carboxylic acid derivative reported an IC₅₀ value of 1.84 µM against SARS-CoV-2 in vitro, demonstrating the potential for this chemical class to be repurposed or modified for antiviral applications.
Table 2: In Vitro Antiviral Activity of Selected Quinolone and Related Carboxylic Acid Derivatives
| Compound/Derivative | Viral Target/Virus | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-Fluoroquinolone-3-carboxylic acid (4e) | HIV-1 (wild-type) | EC₅₀ | 0.032 µM | |
| 5-Fluoroquinolone-3-carboxylic acid (4e) | HIV-1 (mutant A17) | EC₅₀ | 0.082 µM | |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | IC₅₀ | 0.13 µM | researchgate.net |
| Indole-3-carboxylic acid derivative (1) | SARS-CoV-2 | IC₅₀ | 1.84 µM (1.06 µg/mL) |
Inhibition of Other Relevant Biological Enzymes (e.g., Urease, Carbonic Anhydrase, Aldehyde Dehydrogenases)
The inhibitory potential of fluoroquinolone carboxylic acids extends beyond topoisomerases and viral proteases to other metalloenzymes relevant to disease.
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a significant virulence factor for bacteria like Proteus mirabilis and Helicobacter pylori. The carboxylic acid group of fluoroquinolones can interact with the nickel ions in the urease active site, leading to inhibition. Numerous studies have shown that derivatives of ciprofloxacin and levofloxacin (B1675101), such as hydroxamic acids and hydrazides, are potent urease inhibitors, often showing greater activity than the reference inhibitor acetohydroxamic acid. nih.gov For example, a ciprofloxacin hydrazide derivative and a levofloxacin hydroxamic acid derivative exhibited IC₅₀ values of 1.22 µM and 2.20 µM, respectively. nih.gov
Carbonic Anhydrase: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes crucial for various physiological processes, and they are emerging as antibacterial targets. researchgate.net While direct studies on 6-fluoroquinoline-2,3-dicarboxylic acid are limited, related heterocyclic structures like quinazolinones have been investigated as CA inhibitors. Certain anilinoquinazoline-based carboxylic acids have been developed as non-classical inhibitors targeting specific CA isoforms. Given the structural similarities and the metal-chelating potential of the carboxylic acid function, this represents a plausible area for future investigation for quinolone dicarboxylic acids.
Aldehyde Dehydrogenases: Research specifically linking this compound or its close derivatives to the inhibition of aldehyde dehydrogenases is not extensively documented in the reviewed literature. This remains an area open for potential future exploration.
Table 3: Urease Inhibitory Activity of Selected Fluoroquinolone Derivatives
| Compound/Derivative | IC₅₀ (µM) | Reference |
|---|---|---|
| Ciprofloxacin hydrazide (3a) | 1.22 | nih.gov |
| Levofloxacin hydroxamic acid (7) | 2.20 | nih.gov |
| Levofloxacin | 7.24 ± 0.29 | cncb.ac.cn |
| Ofloxacin | 12.85 ± 0.47 | cncb.ac.cn |
| Gemifloxacin | 16.53 ± 0.85 | cncb.ac.cn |
| Acetohydroxamic Acid (Reference) | > 2.20 | |
| Thiourea (Reference) | 21.25 ± 0.15 | cncb.ac.cn |
Exploration of Polypharmacological Effects and Multiple Target Inhibition Strategies
Polypharmacology, the concept of a single drug acting on multiple targets, is an emerging strategy in drug design, particularly for combating antimicrobial resistance. nih.gov The easily modifiable structure of fluoroquinolones makes them ideal candidates for creating hybrid molecules with multiple pharmacophores designed to inhibit additional targets beyond DNA gyrase and topoisomerase IV. nih.gov
One study detailed the synthesis of norfloxacin (B1679917) hydroxamic acid derivatives that possessed both the core fluoroquinolone structure and additional metal-chelating and hydrophobic groups. nih.gov These compounds were designed to have dual-action capabilities. Phenotypic analysis revealed that several derivatives not only inhibited DNA gyrase and topoisomerase IV but also had polypharmacological effects on peptidoglycan synthesis, a completely different and essential bacterial pathway. nih.gov This multi-target approach could potentially lead to more robust antibiotics with a lower propensity for resistance development. nih.gov
In Vitro Biological Screening Methodologies (e.g., Minimal Inhibitory Concentration, Disk Diffusion Assays)
The evaluation of the antibacterial potency of new this compound derivatives relies on standardized in vitro screening methods.
Minimal Inhibitory Concentration (MIC): The MIC assay is a quantitative method considered a gold standard for assessing the effectiveness of an antibacterial agent. nih.gov It determines the lowest concentration of a drug that prevents the visible growth of a bacterium after overnight incubation. The broth microdilution method is a commonly used technique for determining MIC values for a large number of compounds against various bacterial strains. nih.govresearchgate.net
Disk Diffusion Assay: The disk diffusion (or Kirby-Bauer) test is a qualitative or semi-quantitative method used to assess antimicrobial activity. nih.gov In this assay, a paper disk impregnated with a specific concentration of the test compound is placed on an agar (B569324) plate that has been uniformly inoculated with a bacterial strain. The compound diffuses from the disk into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular area, known as a zone of inhibition, will appear around the disk. nih.gov The diameter of this zone is measured to determine the susceptibility of the bacterium to the compound. nih.gov
These fundamental assays are crucial first steps in the biological evaluation of novel quinolone derivatives, providing essential data on their spectrum of activity and relative potency.
Strategic Applications in Medicinal Chemistry and Advanced Materials Research
Role as Versatile Synthetic Precursors and Building Blocks for Novel Bioactive Scaffolds
The 4-quinolone-3-carboxylic acid motif is recognized as a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically significant antibacterial agents. nih.gov The presence of carboxylic acid groups, particularly at the C-3 position, is a key feature for modification. nih.govmdpi.com 6-Fluoroquinoline-2,3-dicarboxylic acid, with its two carboxylic acid functions, is an exceptionally versatile precursor for constructing a variety of novel bioactive scaffolds.
The dicarboxylic acid moiety allows for a range of chemical transformations. These acidic groups can be converted into esters, amides, or hydrazides, or they can participate in cyclization reactions to form new heterocyclic rings fused to or substituted on the quinoline (B57606) core. mdpi.com For instance, the condensation of quinolone-3-carboxylic acids with compounds like o-phenylenediamine (B120857) or o-aminophenol can yield fused benzimidazole (B57391) or benzoxazole (B165842) derivatives. mdpi.com Such synthetic strategies enable the creation of diverse molecular architectures that can be screened for a wide array of biological activities beyond antibacterial action, including anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov The fluorine atom at the C-6 position often enhances metabolic stability and binding affinity of the resulting molecules.
Table 1: Examples of Bioactive Scaffolds Derived from Quinolone Carboxylic Acid Precursors
| Precursor Type | Reaction | Resulting Scaffold | Potential Biological Activity |
|---|---|---|---|
| Quinolone-3-carboxylic acid | Condensation with o-phenylenediamine | Fused Benzimidazole | Anticancer, Antiviral |
| Quinolone-3-carboxylic acid | Reaction with hydrazides, then carbon disulfide | 1,3,4-Oxadiazole/Thiadiazole | Antibacterial, Antitumor |
| Quinolone-3-carboxylic acid | Cyclization with chloroacetic acid | Fused Triazole/Thiadiazine | Antibacterial |
This table illustrates the synthetic versatility of the quinolone carboxylic acid motif, a core feature of this compound, in generating diverse bioactive compounds.
Rational Design and Development of Hybrid Molecules with Enhanced or Novel Biological Properties
Molecular hybridization is a modern strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to develop agents with dual modes of action, improved efficacy, or the ability to overcome drug resistance. mdpi.comnih.gov Fluoroquinolones are frequently used as one of the components in such hybrids. nih.gov
This compound is an ideal candidate for this strategy. Its two carboxylic acid groups provide two distinct points for attaching other bioactive molecules, such as flavonoids, aminoglycosides, or other heterocyclic systems like thiouracil. nih.govacs.orgbohrium.com For example, combining a fluoroquinolone with a flavonoid moiety has been shown to yield hybrids that not only inhibit DNA gyrase but also act as efflux pump inhibitors, thereby combating a common mechanism of bacterial resistance. nih.gov Similarly, linking ciprofloxacin (B1669076) to neomycin has produced hybrids with a balanced dual mode of action, inhibiting both protein synthesis and DNA replication, while showing a significant delay in the formation of resistance. acs.org The rational design of such hybrids based on the this compound scaffold could lead to new therapeutic agents with superior properties compared to the individual components. mdpi.com
Table 2: Strategies in Fluoroquinolone Hybrid Molecule Design
| Fluoroquinolone Component | Hybridized Pharmacophore | Linker Type | Resulting Property/Activity | Reference |
|---|---|---|---|---|
| Ciprofloxacin | Flavonoid (Narigenin) | Not specified | Dual inhibition of DNA gyrase and efflux pump; potent anti-drug-resistant bacteria activity | nih.gov |
| Ciprofloxacin | Aminoglycoside (Neomycin) | 1,2,3-Triazole | Dual inhibition of protein synthesis and DNA gyrase/topoisomerase IV; delayed resistance formation | acs.org |
| Ciprofloxacin/Norfloxacin (B1679917) | Thiouracil/Thioxopyrimidine | Thioether | Dual inhibition of E. coli DNA gyrase and H. pylori urease | bohrium.com |
This table summarizes various approaches to creating fluoroquinolone hybrid molecules, a strategy readily applicable to this compound.
Potential for Integration into Supramolecular Assemblies or Functional Materials
The field of crystal engineering leverages non-covalent interactions like hydrogen bonding and coordination bonds to construct highly ordered, multi-dimensional structures from molecular building blocks. rsc.org Quinoline dicarboxylic acids are excellent candidates for creating such supramolecular assemblies and functional materials like metal-organic frameworks (MOFs).
Research on the closely related quinoline-2,3-dicarboxylic acid has demonstrated its ability to react with metal ions like Zinc(II) to form a variety of structures, from simple zero-dimensional (0-D) mononuclear complexes to complex three-dimensional (3-D) supramolecular networks. rsc.orgrsc.org The final structure is highly dependent on reaction conditions such as temperature and the choice of solvent. rsc.orgrsc.org The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate groups act as coordination sites for the metal ion, while hydrogen bonding and π-π stacking interactions help to organize the individual units into larger architectures. rsc.org Furthermore, fluoroquinolones themselves have been used as ligands to create MOFs for applications such as drug delivery. rsc.orgnih.gov The integration of this compound into such frameworks could yield materials with tailored porosity, stability, and functionality for use in gas storage, separation, catalysis, or as nanocarriers for therapeutic agents. rsc.orgrsc.org
Table 3: Supramolecular Assemblies from Quinoline-2,3-dicarboxylic acid and Zn(II)
| Solvent | Temperature | Resulting Structure | Dimensionality | Supramolecular Topology |
|---|---|---|---|---|
| H₂O | Low | Zn(2,3-Hqldc)₂(H₂O)₂ | 0-D Monomer | Assembles into 3-D via H-bonding (4¹²·6³) |
| DMSO | Low | Zn(2,3-Hqldc)₂(DMSO)₂ | 0-D Monomer | Assembles into 3-D via H-bonding (4²⁴·6⁴) |
| H₂O/Benzene (B151609) | Low | Zn(2,3-Hqldc)₂(H₂O)₂·C₆H₆ | 0-D Monomer | Assembles into 3-D via H-bonding (4²⁴·6⁴) |
Data sourced from references rsc.orgrsc.org. This table shows the influence of reaction conditions on the self-assembly of quinoline-2,3-dicarboxylic acid, highlighting the potential of its 6-fluoro derivative in creating diverse supramolecular structures.
Applications in Chemo-Sensors and Other Analytical Contexts (e.g., Metal Ion Detection)
Fluorescent chemosensors are molecules designed to produce a detectable change in their fluorescence properties upon binding to a specific analyte, such as a metal ion. researchgate.net Quinoline and its derivatives are widely investigated as fluorescent probes due to their intrinsic photophysical properties, high selectivity, and low detection limits. researchgate.net The dicarboxylate functionality of this compound, combined with the quinoline nitrogen, provides ideal binding sites for metal cations.
The general mechanism involves the coordination of a metal ion to the heteroatoms (N, O) of the quinoline derivative. This interaction can alter the electronic state of the fluorophore, leading to either an enhancement ("turn-on") or a quenching ("turn-off") of its fluorescence intensity. rsc.org For example, quinoline-based probes have been developed for the highly selective detection of copper (Cu²⁺) and zinc (Zn²⁺) ions, even at parts-per-billion levels. rsc.orgrsc.org While specific studies on this compound as a sensor are not widely reported, its structural similarity to other successful quinoline-based sensors suggests a strong potential for its use in developing new analytical tools for detecting metal ions in environmental or biological samples. researchgate.netrsc.orgnih.gov
Table 4: Examples of Quinoline-Based Fluorescent Sensors for Metal Ion Detection
| Sensor Base | Target Ion | Sensing Mechanism | Medium | Reference |
|---|---|---|---|---|
| Quinoline | Cu²⁺ | Fluorescence enhancement | Partially aqueous | rsc.org |
| 1H-pyrazolo[3,4-b] Quinoline | Li⁺, Na⁺, Ba²⁺, Mg²⁺, Ca²⁺ | Electron transfer retardation | THF, Acetonitrile | nih.gov |
| Quinoline-tagged pyridyl groups | Zn²⁺ | Chelation-enhanced fluorescence | Aqueous | rsc.org |
This table illustrates the application of the quinoline scaffold in fluorescent sensing, indicating the potential of this compound for similar applications.
Exploration in Corrosion Inhibition Applications (as a class of compounds)
Corrosion of metals is a major industrial problem, and the use of organic inhibitors is a primary method of protection, particularly in acidic environments. jmaterenvironsci.comnajah.edu Quinoline and its derivatives have been extensively studied and recognized as effective corrosion inhibitors for metals such as mild steel. researchgate.netcapes.gov.br Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to the corrosive medium. jmaterenvironsci.comnajah.edu
The inhibition mechanism involves the interaction between the electron-rich parts of the quinoline molecule and the vacant d-orbitals of the metal atoms on the surface. Quinoline derivatives are rich in π-electrons from the aromatic rings and have lone pair electrons on the nitrogen and, in the case of this compound, oxygen atoms. researchgate.netbiointerfaceresearch.com These features facilitate strong adsorption onto the metal surface. jmaterenvironsci.com Studies have shown that the inhibition efficiency of quinoline derivatives increases with their concentration. biointerfaceresearch.combohrium.com The presence of polar functional groups like carboxylates can further enhance their adsorption and protective capabilities. researchgate.net Therefore, as a class of compounds, quinoline carboxylic acids are promising candidates for developing new and effective corrosion inhibitors. bohrium.com
Table 5: Performance of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl
| Quinoline Derivative | Concentration | Inhibition Efficiency (%) | Method | Reference |
|---|---|---|---|---|
| 5-(azidomethyl)quinolin-8-ol | 5 x 10⁻³ M | 90 | Electrochemical | najah.edu |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide | 500 ppm | 93.4 | Weight Loss | biointerfaceresearch.com |
This table presents data on the effectiveness of various quinoline derivatives as corrosion inhibitors, demonstrating the potential of this class of compounds.
Future Research Directions and Unexplored Avenues for 6 Fluoroquinoline 2,3 Dicarboxylic Acid
Development of More Efficient and Eco-Friendly Synthetic Pathways
The advancement of 6-Fluoroquinoline-2,3-dicarboxylic acid from a laboratory curiosity to a widely accessible research tool or therapeutic lead hinges on the development of superior synthetic methodologies. Current synthetic routes often rely on conventional methods that may involve harsh reaction conditions, hazardous solvents, and costly reagents. sruc.ac.uk Future research must prioritize the principles of green chemistry to create pathways that are not only higher in yield but also environmentally benign and economically viable. sruc.ac.uk
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the quinoline (B57606) core could significantly reduce synthesis time, cost, and waste. nih.gov
Novel Catalysis: The use of recyclable, non-toxic heterogeneous catalysts, such as nano-Fe3O4@ZrO2-SO3H or certain isopolyoxomolybdates, has shown promise in the synthesis of related fluoroquinolones and could be adapted for this dicarboxylic acid derivative. sruc.ac.uk
Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically increase reaction rates and yields for similar compounds, offering a greener alternative to conventional heating. sruc.ac.uk
Solvent-Free or Aqueous Conditions: Shifting away from volatile organic solvents towards water or solvent-free reaction conditions is a critical goal for sustainable chemical manufacturing. nih.gov
Table 1: Comparison of Conventional vs. Proposed Green Synthetic Approaches
| Parameter | Conventional Synthetic Methods | Proposed Eco-Friendly Pathways |
|---|---|---|
| Strategy | Linear, multi-step synthesis | One-pot multicomponent reactions (MCRs) |
| Catalysts | Often require stoichiometric, non-recyclable reagents | Use of recyclable, heterogeneous nano-catalysts |
| Solvents | High volumes of volatile organic compounds (VOCs) | Water, or solvent-free conditions |
| Energy Input | Prolonged heating with high energy consumption | Microwave irradiation for rapid, efficient heating |
| Waste Generation | Significant production of byproducts and solvent waste | Minimized waste through higher atom economy |
| Efficiency | Often lower yields and longer reaction times | Potential for excellent yields in shorter timeframes sruc.ac.uknih.gov |
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
While the broader class of fluoroquinolones is known to target bacterial DNA gyrase and topoisomerase IV, the precise molecular interactions of this compound are not fully understood. The presence of the dicarboxylic acid group at the 2 and 3 positions could lead to unique binding modes or even entirely different biological targets compared to classic fluoroquinolone antibiotics.
Future mechanistic studies should aim to:
Identify and Validate Targets: Confirm whether the compound inhibits DNA gyrase and topoisomerase IV or if it interacts with other enzymes or proteins.
Structural Biology Studies: Utilize high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) to visualize the compound bound to its biological target. This would provide definitive evidence of its binding mode and the key amino acid interactions.
Biophysical Analysis: Employ techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics, providing a deeper understanding of the drug-target relationship.
Rational Design of Next-Generation Analogs with Tailored Activity Profiles
The core structure of this compound is a versatile scaffold for chemical modification. Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, can be used to create next-generation analogs with enhanced potency, improved selectivity, and tailored properties.
Key strategies for analog design include:
Bioisosteric Replacement: Systematically replacing the carboxylic acid groups with other acidic moieties (e.g., tetrazoles) or modifying the fluoro group to explore effects on activity and cell permeability.
Computational Docking: Using molecular docking simulations to predict how modifications to the quinoline ring will affect binding to known or novel targets. researchgate.net This can prioritize the synthesis of the most promising candidates.
Targeted Modifications: Research on other quinolones has shown that modifications at the C-7 position can significantly modulate the antibacterial spectrum and potency. researchgate.net Similar systematic modifications could be explored for this dicarboxylic acid scaffold.
Table 2: Potential Sites for Rational Analog Design
| Modification Site | Rationale and Desired Outcome |
|---|---|
| C-2 Carboxylic Acid | Modify to enhance binding affinity or alter target specificity. |
| C-3 Carboxylic Acid | Investigate its role in target engagement and potential for derivatization. |
| C-7 Position | Introduce various cyclic amines (e.g., piperazine) to modulate antibacterial spectrum and potency, as seen in other quinolones. researchgate.netnih.gov |
| N-1 Position | Substitution at this position can influence pharmacokinetic properties and potency. |
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The exploration of this compound can be greatly accelerated by integrating it with cutting-edge technologies. These tools can help to rapidly profile its biological activity, identify new targets, and build predictive models for future drug development.
Future integration should focus on:
High-Throughput Screening (HTS): Screening the compound and a library of its rationally designed analogs against large panels of biological targets (e.g., kinases, proteases) to quickly identify novel activities.
Machine Learning and AI: Developing and using predictive models trained on biological activity data to identify potential new gene targets or disease applications for the compound. nih.gov
Chemical Proteomics: Using chemical probes derived from the parent compound to identify its binding partners directly within complex biological systems like cell lysates or living cells.
Phenotypic Screening: Employing automated microscopy and cell imaging to screen for effects on cellular morphology or function, which can reveal novel mechanisms of action without a preconceived target.
Investigation of Novel Biological Targets and Therapeutic Modalities
Beyond its presumed role as an antibacterial agent, the unique structure of this compound may confer activity against other biological targets, opening up new therapeutic possibilities. Research should expand beyond bacteriology to investigate its potential in other disease areas.
Unexplored avenues include:
Anticancer Activity: Related quinoline and quinazoline (B50416) scaffolds have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as Aurora kinases. mdpi.com Screening against a panel of cancer cell lines and relevant kinases is a logical next step.
Antiviral Potential: The quinoline core is present in some antiviral agents. The compound should be tested for efficacy against a range of viruses.
Antimalarial Activity: Other novel quinoline derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum. mdpi.com This presents a compelling avenue for investigation.
Enzyme Inhibition: The dicarboxylic acid moiety is a strong metal-chelating feature, suggesting potential inhibitory activity against metalloenzymes involved in various disease processes.
Table 3: Potential New Therapeutic Areas for Investigation
| Therapeutic Area | Potential Molecular Target Class | Rationale |
|---|---|---|
| Oncology | Protein Kinases (e.g., Aurora Kinase) | Related quinazoline structures show inhibitory activity. mdpi.com |
| Virology | Viral Enzymes (e.g., Proteases, Polymerases) | The quinoline scaffold is a known antiviral pharmacophore. |
| Parasitology | Plasmodium falciparum targets | Novel quinoline derivatives have shown antimalarial efficacy. mdpi.com |
| Inflammatory Disease | Metalloenzymes (e.g., MMPs) | The dicarboxylic acid feature suggests metal-chelating properties. |
Q & A
Basic: What are the common synthetic routes for 6-fluoroquinoline-2,3-dicarboxylic acid?
Answer:
The synthesis typically involves fluorination and cyclization strategies. A common approach is the condensation of fluorinated aniline derivatives with dicarboxylic acid precursors under acidic conditions. Polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) is often used as a catalyst to promote cyclization, as seen in analogous quinoline dicarboxylate syntheses . For fluorinated intermediates, electrophilic fluorination agents (e.g., Selectfluor®) may be employed. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the target compound.
Advanced: How can reaction conditions be optimized to improve fluorination efficiency during synthesis?
Answer:
Fluorination efficiency depends on:
- Temperature control : Higher temperatures (80–120°C) enhance reactivity but may degrade sensitive intermediates.
- Catalyst selection : Lewis acids like CuCl₂ or Mn(CH₃COO)₂ improve regioselectivity in fluorination steps .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in electrophilic fluorination.
- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., nitro) to the quinoline backbone directs fluorination to the 6-position .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves substituent positions.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₆FNO₄).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for MOF applications .
- FT-IR : Identifies carboxylic acid (C=O stretch at ~1700 cm⁻¹) and quinoline ring vibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
